molecular formula C9H8FNO B1360853 4-Fluoro-7-methoxy-1H-indole CAS No. 1000341-63-8

4-Fluoro-7-methoxy-1H-indole

Cat. No.: B1360853
CAS No.: 1000341-63-8
M. Wt: 165.16 g/mol
InChI Key: MCUHJHBCMVCIMA-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methoxy groups to the indole structure can enhance its biological activity and chemical stability.

Biochemical Analysis

Biochemical Properties

4-Fluoro-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The compound’s interaction with proteins and enzymes can lead to the modulation of signaling pathways and cellular processes, contributing to its diverse biological activities.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This interaction can result in the modulation of downstream signaling pathways and cellular responses. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but they may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation, methylation, or conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methoxy-1H-indole typically involves the introduction of fluorine and methoxy groups to the indole core. One common method is the electrophilic substitution reaction, where a fluorine atom is introduced at the 4-position of the indole ring. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-fluorobenzenesulfonimide (NFSI), methanol, suitable bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Fluoro-7-methoxy-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

    4-Fluoro-1H-indole: Lacks the methoxy group, which may result in different biological activities.

    7-Methoxy-1H-indole: Lacks the fluorine atom, affecting its chemical stability and activity.

    5-Fluoro-7-methoxy-1H-indole: A similar compound with the fluorine atom at a different position, leading to variations in its properties.

Uniqueness: 4-Fluoro-7-methoxy-1H-indole is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUHJHBCMVCIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646721
Record name 4-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-63-8
Record name 4-Fluoro-7-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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